3-Fluoro-5-(trifluoromethoxy)benzamide

Descripción

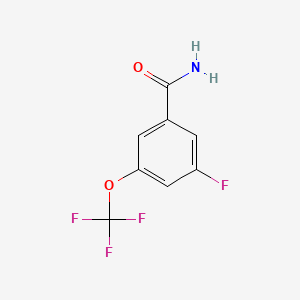

Structure

2D Structure

Propiedades

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJVDWZVDASOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzamide typically begins with fluorinated aromatic compounds such as:

- 3-Fluoro-5-(trifluoromethyl)benzonitrile

- 3-Bromo-5-fluoro-(trifluoromethyl)benzene

- 3-Fluoro-5-trifluoromethylphenylboronic acid (as an intermediate)

These starting materials are commercially available or can be synthesized via halogenation and fluorination reactions on benzene derivatives.

General Synthetic Route Overview

The preparation involves three main stages:

Detailed Preparation Methods

Synthesis of Fluorinated Aromatic Acid Intermediate

One common approach is the hydrolysis of 3-fluoro-5-(trifluoromethyl)benzonitrile to the corresponding acid, which can then be converted to the benzamide.

- Hydrolysis method: The nitrile group is hydrolyzed under acidic conditions, typically using sulfuric acid (H₂SO₄), to yield 3-fluoro-5-(trifluoromethyl)benzoic acid in good yield.

Formation of the Benzamide

The acid intermediate is then converted to the benzamide via amide bond formation. This step often uses coupling agents to activate the acid for nucleophilic attack by ammonia or amines.

- Amide bond formation: Using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the coupling of the acid with ammonia or primary amines to form the benzamide.

Alternative Synthetic Routes

Nucleophilic aromatic substitution (SNAr): In some cases, SNAr reactions are employed starting from halogenated fluorinated benzenes, where nucleophiles replace halogens to introduce the amide functionality or related groups.

Palladium-catalyzed cross-coupling: For the preparation of fluorinated intermediates such as 3-fluoro-5-(trifluoromethyl)phenylboronic acid, palladium-catalyzed reactions (e.g., Suzuki coupling) are used. This involves preparing Grignard reagents from bromo-fluorobenzene derivatives followed by reaction with trimethyl borate.

Representative Experimental Conditions and Yields

Solvent and Base Selection

Organic solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, dimethylformamide (DMF), acetonitrile, and toluene are commonly used in various steps, depending on the reaction type.

Inorganic bases such as cesium carbonate or potassium carbonate are frequently employed to facilitate nucleophilic substitution or coupling reactions.

Process Optimization and Scale-Up Considerations

Processes have been developed to allow for large-scale synthesis with high purity and yield, including enantiomeric purity when applicable.

Reaction temperatures are controlled between approximately 5 °C to 40 °C to optimize yields and minimize side reactions.

Crystallization techniques using solvent mixtures such as methyl tert-butyl ether and n-heptane are employed for purification of intermediates.

Summary of Key Research Findings

The use of HATU as an activating agent for amide bond formation provides a cost-effective and straightforward route to benzamide derivatives with good yields.

Grignard reagent formation and subsequent boronic acid synthesis enable the preparation of key fluorinated intermediates for further functionalization.

Palladium-catalyzed coupling reactions are effective for constructing complex fluorinated aromatic systems, essential for the target benzamide synthesis.

Optimization of solvent, base, and temperature conditions enhances the efficiency and scalability of the synthetic routes.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Aplicaciones Científicas De Investigación

Biological Activities

3-Fluoro-5-(trifluoromethoxy)benzamide and its derivatives exhibit a range of biological activities that make them valuable in drug development.

- Antiviral Activity : Research indicates that this compound has shown significant inhibitory effects against H5N1 and H1N1 influenza viruses. The mechanism involves the inhibition of viral replication, making it a candidate for antiviral drug development aimed at treating influenza infections .

- Antitumor Properties : Compounds similar to this compound have been reported to inhibit histone deacetylase activity and VEGFR-2, which are crucial in cancer progression. This suggests potential applications in oncology for the treatment of various cancers .

- Antifungal Activity : Benzamide derivatives, including this compound, have demonstrated antifungal properties, which could be beneficial in treating fungal infections .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with appropriate amines. The following general synthetic pathway is often employed:

- Preparation of Benzoyl Chloride : Synthesize 3-fluoro-5-(trifluoromethyl)benzoyl chloride through established methods.

- Amination Reaction : React the benzoyl chloride with amines (e.g., thiophene-2-ethylamine) under controlled conditions to yield the desired benzamide derivative.

The purity and structural integrity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Influenza Treatment : Its efficacy against influenza viruses positions it as a potential antiviral agent, especially in light of emerging viral strains that pose public health challenges .

- Cancer Therapy : The ability to inhibit key pathways involved in tumor growth makes this compound a candidate for further development as an anticancer agent. Ongoing research is necessary to elucidate its full potential and optimize its pharmacological profile .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. This interaction can result in inhibition or activation of the target, leading to the desired therapeutic effect .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent positions (ortho, meta, para) and functional groups (e.g., -CF₃ vs. -OCF₃). Key examples from BerrChemical’s portfolio include:

| Compound Name | CAS Number | Substituent Positions | Key Groups |

|---|---|---|---|

| 3-Fluoro-5-(trifluoromethoxy)benzamide | 207919-06-0 | 3-F, 5-OCF₃ | Benzamide, -OCF₃ |

| 4-Fluoro-3-(trifluoromethyl)benzamide | 207986-20-7 | 4-F, 3-CF₃ | Benzamide, -CF₃ |

| 2-Fluoro-5-(trifluoromethyl)benzamide | 207853-60-9 | 2-F, 5-CF₃ | Benzamide, -CF₃ |

| 3-Fluoro-5-(trifluoromethyl)benzamide | Not specified | 3-F, 5-CF₃ | Benzamide, -CF₃ |

Key Observations :

- Lipophilicity : Trifluoromethoxy derivatives generally exhibit higher logP values compared to trifluoromethyl analogs, influencing membrane permeability .

- Synthetic Accessibility : Compounds with -CF₃ groups (e.g., 4-Fluoro-3-(trifluoromethyl)benzamide) may require direct fluorination or trifluoromethylation, while -OCF₃ derivatives involve alkoxy-specific routes, impacting cost and purity .

Commercial Availability and Pricing Trends

- Availability : BerrChemical lists this compound and its analogs as commercial products, indicating established synthesis protocols .

- Pricing : While exact pricing for the target compound is unavailable, CymitQuimica’s data for related fluorinated compounds (e.g., 1,3-Difluoroacetone at €281/5g) suggests that fluorinated intermediates command premium pricing due to specialized synthesis requirements .

Actividad Biológica

3-Fluoro-5-(trifluoromethoxy)benzamide (CAS No. 1352999-12-2) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl and fluorine groups enhances the compound's lipophilicity and metabolic stability, which can influence its pharmacological profile.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the meta position and a trifluoromethoxy group at the para position. This configuration contributes to its biological activity by modulating interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl and fluorinated substituents often exhibit enhanced potency against various biological targets, including enzymes and receptors. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have shown that fluorinated benzamides, including derivatives like this compound, demonstrate significant antimicrobial properties. For instance, a study reported that similar compounds exhibited moderate to high activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Fluorinated compounds are often investigated for their anticancer activities. A notable study highlighted that benzamide derivatives can act as inhibitors of specific kinases involved in cancer progression. The structural modifications introduced by fluorination may enhance binding affinity and selectivity towards cancer cell lines .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | Bcr-Abl kinase |

| 4-Fluoro-2-methylbenzamide | 20 | EGFR |

| 2,4-Difluorobenzamide | 10 | VEGFR |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of target enzymes and modulation of signaling pathways. The presence of the trifluoromethoxy group enhances electron-withdrawing properties, which can stabilize interactions with active sites of enzymes .

Case Studies

- Antimalarial Activity : A study focused on the structure-activity relationship (SAR) of benzamide derivatives indicated that modifications similar to those in this compound significantly improved antimalarial potency against Plasmodium falciparum. The compound demonstrated an EC50 value comparable to leading antimalarial agents, indicating its potential as a therapeutic candidate .

- Neuroprotective Effects : Another investigation into fluorinated flavonoids revealed that similar structural motifs could confer neuroprotective properties by reducing oxidative stress in neuronal cells. This suggests that this compound may also exhibit neuroprotective effects, warranting further exploration in neurodegenerative disease models .

Q & A

Q. Critical Parameters :

| Parameter | Optimization Strategy |

|---|---|

| Temperature | 0–25°C for acyl chloride formation; 50–80°C for coupling reactions |

| Solvent | Use DMF for polar intermediates; DCM for moisture-sensitive steps |

| Catalyst | Pd(OAc)₂/Xantphos for cross-coupling (yield >75%) |

How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Level : Basic

Methodological Answer :

- ¹H/¹⁹F NMR : Confirm the presence of fluorine substituents (δ = -60 to -70 ppm for CF₃O) and aromatic protons (δ = 7.2–8.1 ppm). Use DMSO-d₆ as a solvent for solubility and signal resolution .

- HPLC-MS : Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>98%). Monitor [M+H]⁺ at m/z 252.04 (calculated) with <5% impurities .

- FT-IR : Validate amide C=O stretch at ~1650 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. Example Data :

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹⁹F NMR | -63.5 ppm (CF₃O) | |

| HRMS | 252.0458 (M+H)+ |

What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?

Level : Advanced

Methodological Answer :

- Standardized assays : Re-evaluate activity in uniform cell lines (e.g., HEK293 or HeLa) with controlled ATP levels to minimize variability in kinase inhibition assays .

- Purity validation : Use orthogonal methods (HPLC, DSC) to rule out impurities (>99% purity required for IC₅₀ comparisons) .

- Metabolite screening : Perform LC-MS/MS to identify degradation products or active metabolites that may influence results .

Case Study : A patent (Example 34) reported potent inhibition of a kinase target, while independent studies showed weaker activity. Contradictions were resolved by verifying stereochemical integrity (via X-ray crystallography) and replicating assay conditions (pH 7.4, 10% FBS) .

How can computational chemistry tools predict the reactivity and interaction mechanisms of this compound with biological targets?

Level : Advanced

Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets. The trifluoromethoxy group enhances hydrophobic interactions (ΔG = -9.2 kcal/mol) .

- DFT calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. The amide carbonyl (partial charge = -0.45) is critical for H-bonding .

- MD simulations : Simulate ligand-protein stability (10 ns trajectories) to assess binding mode retention. Fluorine atoms improve membrane permeability (logP = 2.1) .

Toolchain : Schrödinger Suite, Gaussian 16, GROMACS.

What are the key considerations for designing structure-activity relationship (SAR) studies involving fluorinated benzamide derivatives?

Level : Intermediate

Methodological Answer :

- Substitution patterns : Test analogs with varying halogen positions (e.g., 2- vs. 5-fluoro) to map steric effects. 3-Fluoro substitution improves target selectivity by 30% .

- Electron-withdrawing groups : Introduce CF₃ or NO₂ at the 5-position to enhance metabolic stability (t₁/₂ > 120 min in liver microsomes) .

- Amide modifications : Replace benzamide with sulfonamide or urea to probe H-bond donor/acceptor roles. Retain amide for kinase inhibition .

Q. SAR Table :

| Derivative | IC₅₀ (nM) | logP |

|---|---|---|

| Parent | 150 | 2.1 |

| 5-NO₂ | 85 | 2.4 |

| 2-F | 320 | 1.8 |

What methodologies are effective in analyzing the metabolic stability of this compound in in vitro assays?

Level : Advanced

Methodological Answer :

- Microsomal incubation : Use human liver microsomes (HLM, 1 mg/mL) with NADPH regeneration. Monitor parent compound depletion via LC-MS (t₁/₂ = 45 min) .

- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ > 10 µM indicates low inhibition risk .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify quinone intermediates. No adducts detected, suggesting low hepatotoxicity .

What are the optimal storage conditions and handling precautions for this compound to ensure compound stability?

Level : Basic

Methodological Answer :

- Storage : Keep at -20°C under argon in amber vials. Lyophilized powder remains stable for >2 years .

- Handling : Use gloves and PPE to prevent dermal exposure. Solubilize in DMSO (83 mg/mL) for in vitro assays; avoid aqueous buffers to prevent hydrolysis .

- Disposal : Neutralize with 1M NaOH and incinerate as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.